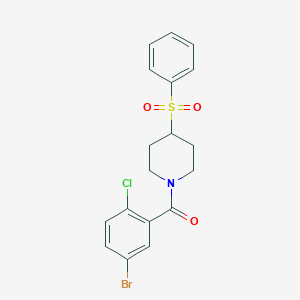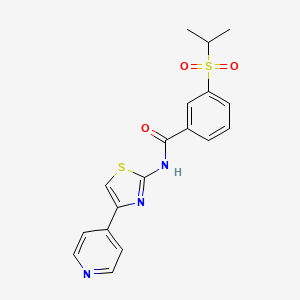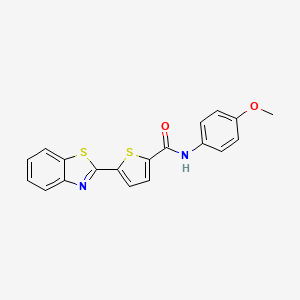![molecular formula C10H17NO2S B2940578 N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide CAS No. 2288068-06-2](/img/structure/B2940578.png)
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETA is a thiol-containing molecule that has been extensively studied for its ability to bind to metals and form stable complexes. In
Mécanisme D'action
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide acts as a metal chelator, binding to metals and forming stable complexes. The thiol group in N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide is responsible for the metal binding activity. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to bind to a variety of metals, including copper, zinc, and iron.
Effets Biochimiques Et Physiologiques
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to have antioxidant activity, which is attributed to its ability to chelate metals and prevent them from participating in oxidative reactions. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has also been shown to have anti-inflammatory activity, which is attributed to its ability to inhibit the activity of enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has several advantages for lab experiments, including its ability to form stable complexes with metals, its low toxicity, and its ease of synthesis. However, N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide also has some limitations, including its low solubility in aqueous solutions and its potential to form complexes with other molecules in biological systems.
Orientations Futures
There are several future directions for research on N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide. One area of interest is the development of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide-based sensors for metal ions. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to have excellent metal binding properties, making it an excellent candidate for metal ion sensing. Another area of interest is the development of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide-based drugs for the treatment of inflammatory diseases. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to have anti-inflammatory activity, making it a promising candidate for drug development. Additionally, the synthesis of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide derivatives with improved solubility and metal binding properties is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide involves the reaction between 3-mercaptopropionic acid and 4-bromo-1-butene in the presence of a base. The reaction yields 3-(4-bromobut-1-enylthio)propionic acid, which is then reacted with thian-4-ol to produce N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including catalysis, drug delivery, and metal ion sensing. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to form stable complexes with metals, making it an excellent candidate for metal ion sensing. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has also been used as a ligand in catalytic reactions, where it has been shown to enhance the activity of metal catalysts. In drug delivery, N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been used as a carrier molecule for drugs, where it can form stable complexes with the drug molecule and improve its solubility and bioavailability.
Propriétés
IUPAC Name |
N-[2-(thian-4-yloxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-10(12)11-5-6-13-9-3-7-14-8-4-9/h2,9H,1,3-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUPPTMVUXSJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
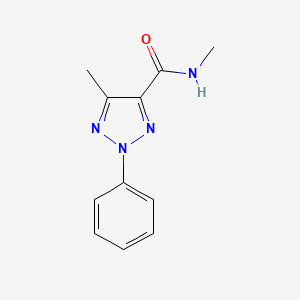
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
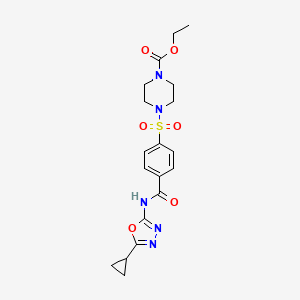
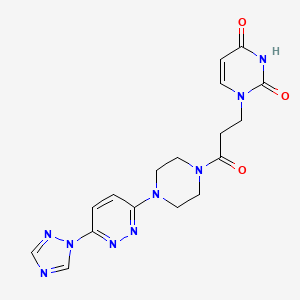
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
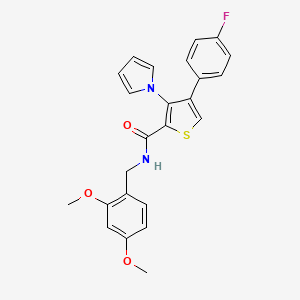
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
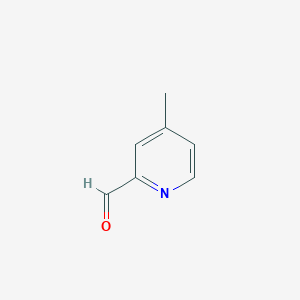
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
